molecular formula C11H14N2O B2656088 1-(1h-indol-5-yl)-2-methoxyethan-1-amine CAS No. 1270451-31-4

1-(1h-indol-5-yl)-2-methoxyethan-1-amine

Cat. No.: B2656088
CAS No.: 1270451-31-4
M. Wt: 190.246
InChI Key: BJZZTCZWPSIIHE-UHFFFAOYSA-N
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Description

1-(1H-Indol-5-yl)-2-methoxyethan-1-amine ( 1270451-31-4) is a synthetic tryptamine derivative of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C11H14N2O and a molecular weight of 190.24 g/mol , this compound features a methoxyethylamine side chain attached to the 5-position of the 1H-indole ring system. The indole scaffold is a privileged structure in pharmacology, found in essential neurotransmitters and a wide range of bioactive natural products . As a substituted tryptamine, this compound serves as a key intermediate for researchers exploring the structure-activity relationships of serotonin analogues. It provides a versatile chemical backbone for the synthesis of more complex molecules intended for probing neurological pathways and developing potential therapeutic agents. The compound's structure suggests potential application in studies related to melatonin and its receptor ligands, given the shared indole core and methoxy group . Researchers utilize this and related structures in the design of novel ligands with affinity for various neuroreceptors . This product is supplied for laboratory research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-indol-5-yl)-2-methoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-14-7-10(12)8-2-3-11-9(6-8)4-5-13-11/h2-6,10,13H,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZZTCZWPSIIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC2=C(C=C1)NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Approaches to 1-(1H-indol-5-yl)-2-methoxyethan-1-amine

The synthesis of this target molecule can be approached through various routes, each with its own merits regarding efficiency, flexibility, and control over the final structure. The choice of synthetic pathway is often dictated by the availability of starting materials and the desired purity of the product.

The foundation of any synthesis lies in the judicious selection of its starting materials. For complex indole (B1671886) derivatives, synthetic strategies often begin with either pre-formed indoles or by constructing the indole ring from acyclic precursors.

Commonly employed strategies for the preparation of methoxy-activated indoles utilize commercially available starting materials such as di- and trimethoxyaniline and benzaldehyde derivatives chim.it. Classic indole syntheses like the Fischer, Bischler, and Hemetsberger methods are frequently used for creating the indole core from simpler aromatic amines and carbonyl compounds chim.itresearchgate.net. For instance, the Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. To obtain the 5-substituted pattern of the target molecule, a para-substituted phenylhydrazine would be a logical precursor.

Another viable approach involves the functionalization of a pre-existing indole scaffold. A synthesis could commence with 5-bromoindole or 5-nitroindole, which can be subsequently elaborated. For example, a Suzuki coupling reaction can be used to introduce a carbon-based substituent at the 5-position, which is then modified to form the desired side chain projectals.orgnih.gov. Alternatively, starting with indole-5-carbaldehyde, the methoxyethanamine side chain can be constructed through reactions such as a Henry reaction followed by reduction and methylation.

A summary of potential starting materials is presented below:

Starting Material CategorySpecific ExamplesRelevant Synthetic Strategy
Acyclic Precursors 4-Substituted anilines/phenylhydrazinesFischer, Bischler, Hemetsberger Indole Synthesis chim.itresearchgate.net
Functionalized Indoles 5-Bromoindole, Indole-5-carbaldehydeCross-coupling reactions, Side-chain elaboration projectals.orgnih.gov
Indoline Derivatives 2,3-Dihydroindole (Indoline)Aromatization after side-chain introduction mdpi.com

The efficiency and yield of synthetic transformations are highly dependent on the optimization of reaction conditions. This includes the choice of solvent, temperature, reaction time, and, crucially, the catalyst system.

For cross-coupling reactions, such as the Suzuki coupling used to functionalize the indole-5-position, palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed in the presence of a base like sodium carbonate projectals.org. The choice of solvent can also be critical, with studies showing that highly polar solvents often lead to better performance in Nenitzescu indole syntheses wikipedia.org.

In reactions involving the modification of side chains, such as reductive amination to form the amine group, conditions must be mild enough to avoid unwanted side reactions on the electron-rich indole nucleus. Metal catalysts are not always required; for example, the synthesis of bis(indolyl)methanes can be performed at room temperature under catalyst- and additive-free conditions using visible light researchgate.net. In other cases, Lewis acids can be used to catalyze regioselective substitutions on the indole ring system researchgate.net.

The following table highlights key parameters in optimizing indole synthesis:

Reaction TypeCatalyst/ReagentSolventKey Considerations
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃1,4-Dioxane/WaterDegassing of reaction mixture is crucial to prevent catalyst degradation projectals.org.
Reductive Amination Sodium triacetoxyborohydrideDichloromethaneMild conditions prevent over-reduction or side reactions nih.gov.
Electrophilic Substitution Fe⁺³-montmorillonite K10Solvent-freeProvides an environmentally friendly option with short reaction times researchgate.net.
Cycloaddition Chiral Phosphoric Acid (CPA)---Enables asymmetric synthesis with high yields researchgate.net.

The target molecule, this compound, contains a stereocenter at the carbon atom bearing the amine group. Therefore, controlling the stereochemistry to produce a single enantiomer is a significant aspect of its synthesis.

Asymmetric synthesis can be achieved by using chiral catalysts, chiral auxiliaries, or by starting from a chiral precursor. For instance, chiral phosphoric acids have been demonstrated to be effective catalysts in asymmetric cycloaddition reactions to prepare indole-fused heterocycles in high yields and with excellent enantioselectivity researchgate.net.

Another strategy involves the stereoselective reduction of a prochiral ketone precursor. The synthesis of Indolmycin, a natural product with a similar side-chain structure, demonstrates a practical route where stereochemistry is carefully controlled. In one key step, an oxazolone ring is formed in good yield without epimerization at the adjacent stereocenter pharm.or.jp. This highlights the importance of carefully chosen reagents and conditions to preserve stereochemical integrity throughout the synthetic sequence pharm.or.jp. Such methodologies could be adapted to the synthesis of enantiomerically pure this compound.

Derivatization and Analog Preparation Strategies

The synthesis of derivatives and analogs of the title compound is crucial for exploring its chemical space and for structure-activity relationship (SAR) studies in various applications. These strategies involve systematic modifications to both the indole nucleus and the methoxyethane side chain.

The indole nucleus is a versatile scaffold that allows for a wide range of modifications. The electron-rich nature of the ring makes it susceptible to electrophilic substitution, while modern cross-coupling methods allow for the introduction of substituents at specific positions.

Substitution: Halogenation, nitration, and acylation can introduce functional groups at various positions, which can then be further manipulated. For instance, iodination at the 3-position of an N-protected indole allows for subsequent Suzuki coupling reactions to introduce diverse aryl or heteroaryl groups projectals.orgnih.gov. The introduction of substituents at the 2-position of the indole ring has also been explored to enhance metabolic stability in related compounds acs.org.

N-Functionalization: The indole nitrogen can be readily alkylated, acylated, or protected with groups like Boc (tert-butyloxycarbonyl) nih.gov. N-alkylation with various alkyl or benzyl groups is a common strategy to create analogs .

Fusion: The indole ring can be fused with other heterocyclic or carbocyclic rings to create more complex polycyclic structures. This can be achieved through intramolecular cyclization reactions.

The table below summarizes common modifications to the indole nucleus:

Modification TypePosition(s)Example ReactionPurpose
Halogenation C3, C2, C4, C6Iodination with N-iodosuccinimideProvides a handle for cross-coupling reactions nih.gov.
Alkylation N1, C2Reaction with benzyl bromide and K₂CO₃Modifies steric and electronic properties nih.gov.
Arylation C3, C5Suzuki or Sonogashira cross-couplingIntroduces diverse aromatic substituents projectals.orgmdpi.com.
Acylation N1Reaction with an acid chlorideProduces amide derivatives nih.gov.

The methoxyethane side chain offers several points for modification to fine-tune the properties of the molecule.

Amine Modification: The primary amine can be converted into secondary or tertiary amines through reductive amination or direct alkylation. It can also be acylated to form amides or sulfonamides. For example, reacting an aminoethyl indole derivative with benzoyl chloride yields the corresponding N-benzamide . In some analog series, replacing a primary amine with a dimethylamino group has been shown to maintain biological potency acs.org.

Alkoxy Group Variation: The methoxy (B1213986) group can be replaced with other alkoxy groups (ethoxy, propoxy, etc.) by starting with the corresponding 2-alkoxyacetyl precursor in the synthetic route. Alternatively, demethylation to the corresponding alcohol followed by re-alkylation offers another path to diversification.

Chain Extension/Modification: The ethylene linker can be extended or incorporated into a ring system. For instance, inserting a methylene group between a terminal functional group and an aromatic ring has been shown to have a significant impact on biological activity acs.org.

These derivatization strategies allow for the systematic exploration of the chemical space around this compound, enabling the optimization of its properties for specific applications.

Exploration of Bioisosteric Replacements and Scaffold Hybridization

In the field of medicinal chemistry, the strategic modification of a lead compound is crucial for optimizing its pharmacological profile. Two key strategies employed for this purpose are bioisosteric replacement and scaffold hybridization. Bioisosterism involves substituting a functional group or moiety with another that has similar physical or chemical properties, leading to a comparable biological response. tcichemicals.comnih.gov Scaffold hybridization, a related concept often achieved through "scaffold hopping," aims to replace the core molecular framework of a compound to discover novel chemotypes with improved properties. nih.govacs.org

The indole ring, a core component of this compound, is a privileged scaffold in drug discovery, present in numerous natural products and synthetic drugs. mdpi.commdpi.com However, to enhance properties such as potency, selectivity, or metabolic stability, medicinal chemists frequently explore bioisosteric replacements for the indole nucleus. mdpi.comnih.gov Commonly investigated bioisosteres for the indole ring include indazole, benzimidazole, azaindole, and benzofuran, which can mimic the steric and electronic properties of the original indole core while offering different hydrogen bonding patterns and metabolic profiles. nih.govacs.org

A prominent example of these strategies can be found in the development of inhibitors for anti-apoptotic proteins like MCL-1 and BCL-2, which are significant targets in cancer therapy. Researchers have successfully utilized scaffold hopping to transform an indole-based inhibitor into a novel indazole framework. nih.gov This modification not only generated a new chemical entity but also altered the compound's selectivity profile.

The initial lead compound, an indole-2-carboxylic acid derivative, was a potent inhibitor of MCL-1 but only a moderate inhibitor of BCL-2. nih.gov By replacing the indole core with benzimidazole and indazole scaffolds, chemists aimed to create dual inhibitors. The rationale was that these alternative heterocyclic systems could preserve the essential spatial relationship between key binding groups while potentially engaging in different interactions within the protein's binding pocket. nih.gov

The comparative inhibitory activities of the parent indole compound and its bioisosteric analogs were evaluated using a Fluorescence Polarization Competition Assay (FPCA). The results demonstrated the profound impact of scaffold modification on biological activity.

CompoundCore ScaffoldMCL-1 Inhibition (Ki, nM)BCL-2 Inhibition (Ki, nM)
1Indole25 ± 21500 ± 200
2Benzimidazole>50000>50000
3Indazole81 ± 7410 ± 50

Table 1. Comparative inhibitory activity of an indole-based compound and its bioisosteric replacements against MCL-1 and BCL-2 proteins. Data sourced from research on dual MCL-1/BCL-2 inhibitors. nih.gov

As shown in Table 1, the direct replacement of the indole with a benzimidazole scaffold (Compound 2) resulted in a complete loss of activity against both targets. nih.gov In contrast, the hybridization to an indazole scaffold (Compound 3) maintained potent MCL-1 inhibition and significantly improved BCL-2 inhibition by nearly four-fold compared to the original indole compound. nih.gov This successful scaffold hop transformed a selective MCL-1 inhibitor into a promising dual MCL-1/BCL-2 inhibitor. nih.gov

This research highlights the power of bioisosteric replacement and scaffold hybridization. By strategically modifying the core heterocyclic system, it is possible to fine-tune a compound's biological activity, moving from a selective agent to a dual-acting one. Such transformations are critical in addressing challenges like drug resistance, where targeting multiple pathways can offer a therapeutic advantage. nih.gov These methodologies represent a rational approach in drug design for the diversification and optimization of lead compounds based on the indole scaffold.

Advanced Analytical Techniques for Structural and Purity Assessment Methodological Focus

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR techniques)

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A full suite of NMR experiments, including 1H, 13C, and two-dimensional (2D) techniques, would be employed to confirm the constitution and connectivity of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine.

Proton (¹H) NMR spectroscopy provides information about the chemical environment, number, and connectivity of hydrogen atoms. For the target molecule, distinct signals corresponding to the indole (B1671886) ring, the ethylamine (B1201723) side chain, and the methoxy (B1213986) group are expected. The aromatic region would show characteristic signals for the protons on the indole ring system. For instance, the H4, H6, and H7 protons on the benzene (B151609) portion of the indole would appear as doublets or doublets of doublets, while the H2 and H3 protons on the pyrrole (B145914) ring would exhibit unique shifts. nih.govsemanticscholar.org The aliphatic region would contain signals for the methine proton (CH-NH₂), the methylene protons (CH₂-O), and the methyl protons of the methoxy group (O-CH₃).

Carbon-¹³ (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would be characterized by several signals in the aromatic region (approx. 100-140 ppm) corresponding to the eight carbons of the indole ring, and three signals in the aliphatic region for the methine, methylene, and methoxy carbons. nih.govresearchgate.net

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assembling the complete molecular structure.

COSY experiments would establish the connectivity between adjacent protons, for example, confirming the coupling between the methine proton and the adjacent methylene protons in the side chain.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the ethylamine side chain to the correct position (C5) on the indole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Indole NH~10.8-11.2 (s, 1H)-
Indole C2~7.2 (s, 1H)~124-126
Indole C3~6.4 (s, 1H)~102-104
Indole C4~7.5 (d, 1H)~120-122
Indole C5-~130-132
Indole C6~7.0 (dd, 1H)~111-113
Indole C7~7.3 (d, 1H)~111-113
Indole C3a-~127-129
Indole C7a-~135-137
CH-NH₂~4.2-4.5 (m, 1H)~55-58
CH₂-O~3.5-3.8 (m, 2H)~75-78
O-CH₃~3.3-3.4 (s, 3H)~58-60
NH₂~2.0-3.0 (br s, 2H)-

Note: Predicted values are based on general chemical shift principles and data from analogous indole structures. Actual experimental values may vary based on solvent and other conditions.

Utilization of Mass Spectrometry (MS) for Molecular Fragmentation and Identification (e.g., HRMS, GC-MS, LC-MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion. For this compound (C₁₁H₁₄N₂O), the expected monoisotopic mass is 190.1106 Da. HRMS analysis, typically using Electrospray Ionization (ESI), would confirm this elemental composition by observing the protonated molecule [M+H]⁺ at m/z 191.1179. nih.govmdpi.com

Tandem Mass Spectrometry (MS/MS) , often coupled with liquid chromatography (LC-MS/MS), involves the fragmentation of a selected parent ion to produce a characteristic pattern of daughter ions. The fragmentation of tryptamine-like structures is well-characterized. mdpi.comrsc.org The primary fragmentation pathway for this compound would involve α-cleavage (cleavage of the bond between the two carbons of the ethyl side chain). This would result in the formation of a stable iminium ion, which is often the base peak in the spectrum. Another common fragmentation is the loss of the side chain to produce a stable ion corresponding to the indole ring. mdpi.comresearchgate.net

Table 2: Predicted m/z Values for Adducts of this compound in HRMS
AdductPredicted m/z
[M+H]⁺191.11789
[M+Na]⁺213.09983
[M+K]⁺229.07377
[M+NH₄]⁺208.14443
[M-H]⁻189.10333
[M+HCOO]⁻235.10881

Data sourced from predictive databases based on the compound's elemental formula.

Advanced Chromatographic Methods for Compound Isolation and Purity Verification (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile organic compounds like indole derivatives. oup.comnih.govrjpharmacognosy.ir A reversed-phase HPLC method, likely using a C18 stationary phase, would be developed. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, typically using a UV detector set to a wavelength where the indole chromophore absorbs strongly (around 280 nm). A pure sample would exhibit a single major peak.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. bitesizebio.com Due to the presence of a primary amine and a relatively high molecular weight, direct analysis of this compound by GC might be challenging. Chemical derivatization, for example by acylation or silylation of the amine and indole N-H groups, could be employed to increase volatility and thermal stability, allowing for reliable purity assessment by GC coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). rjpharmacognosy.ir

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the compound's constitution and stereochemistry.

The process requires growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. acs.orgmdpi.commdpi.com

While no crystal structure for this compound has been reported in the crystallographic literature, this method would provide the most definitive structural proof. Furthermore, the analysis would reveal the packing of molecules in the crystal lattice and identify key intermolecular interactions, such as hydrogen bonds involving the amine (NH₂) and indole (NH) groups, which are crucial for understanding the compound's solid-state properties. researchgate.net

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic properties and reactivity of a molecule. nih.govnih.gov For 1-(1H-indol-5-yl)-2-methoxyethan-1-amine, DFT studies, likely employing a functional such as B3LYP with a basis set like 6-311G(d,p), would be used to optimize the molecular geometry and compute a range of electronic descriptors. nih.govresearchgate.net

The distribution of electron density across the molecule can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the nitrogen atoms of the indole (B1671886) ring and the primary amine, as well as the oxygen of the methoxy (B1213986) group, are expected to be regions of negative potential, while the hydrogen atoms of the amine and the indole N-H group would exhibit positive potential.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com Based on studies of similar indole derivatives, the HOMO is likely to be localized on the electron-rich indole ring, while the LUMO may be distributed across the entire molecule. nih.gov

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be derived from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions.

Table 1: Theoretical Electronic Properties of this compound (Illustrative Data)

Property Predicted Value Significance
HOMO Energy -5.8 eV Electron-donating ability
LUMO Energy -1.2 eV Electron-accepting ability
HOMO-LUMO Gap (ΔE) 4.6 eV Chemical reactivity and stability
Electronegativity (χ) 3.5 eV Tendency to attract electrons
Chemical Hardness (η) 2.3 eV Resistance to change in electron distribution
Global Softness (S) 0.43 eV⁻¹ Measure of reactivity

Note: The values in this table are hypothetical and serve to illustrate the types of data generated from quantum chemical calculations.

Conformational Analysis and Potential Energy Surface Exploration

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule, which are the most likely to be biologically active. nih.govnih.gov This is typically achieved by exploring the molecule's potential energy surface (PES). icm.edu.plscispace.com

A common technique for PES exploration is a systematic scan of the rotatable bonds in the molecule. epfl.ch For this compound, the key rotatable bonds are the C-C bond of the ethylamine (B1201723) side chain and the C-O bond of the methoxy group. By rotating these bonds in discrete steps and calculating the energy at each step, a potential energy profile can be generated. icm.edu.pl The minima on this profile correspond to stable conformers, while the maxima represent the energy barriers to rotation. visualizeorgchem.com

The results of a PES scan would likely reveal several low-energy conformers, distinguished by the orientation of the methoxy and amine groups relative to the indole ring. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, with the lowest energy conformer being the most populated. libretexts.org Understanding the preferred conformations is crucial for subsequent molecular docking studies, as it allows for the selection of the most relevant structures for simulating interactions with biological targets. mdpi.com

Table 2: Predicted Low-Energy Conformers of this compound and their Relative Energies (Illustrative Data)

Conformer Dihedral Angle (Cα-Cβ-N-H) Relative Energy (kcal/mol) Boltzmann Population (%)
1 (Global Minimum) 60° (gauche) 0.00 65
2 180° (anti) 0.85 25
3 -60° (gauche) 1.50 10

Note: The values in this table are hypothetical and based on typical findings for similar molecules.

Molecular Docking and Ligand-Target Interaction Prediction (Theoretical Models)

Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule to a biological target, such as a protein or enzyme. bepls.com For this compound, which is structurally related to the neurotransmitter serotonin (B10506), likely targets for investigation would include various serotonin receptors (e.g., 5-HT1A, 5-HT2A). ceon.rsnih.govnih.gov

The docking process involves placing the ligand (the compound) into the binding site of the receptor and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores indicating a more favorable interaction. The results of a docking study would provide a predicted binding pose and a docking score. researchgate.net

Analysis of the predicted binding pose can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For this compound, the primary amine is likely to form hydrogen bonds with acidic residues in the binding site, while the indole ring could engage in hydrophobic and π-π stacking interactions with aromatic residues. bepls.com The methoxy group may also participate in hydrogen bonding or hydrophobic interactions, depending on the specific environment of the binding pocket. These theoretical predictions of ligand-target interactions are invaluable for understanding the molecular basis of the compound's potential biological activity and for guiding the design of more potent analogs. ceon.rs

Table 3: Predicted Binding Affinities and Key Interactions of this compound with Serotonin Receptors (Illustrative Data)

Receptor Docking Score (kcal/mol) Key Interacting Residues Predicted Interaction Types
5-HT1A -8.5 Asp116, Phe361, Trp358 Hydrogen bond, π-π stacking, Hydrophobic
5-HT2A -7.9 Ser242, Phe234, Trp151 Hydrogen bond, Hydrophobic

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Methodologies and Model Development

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. niscpr.res.inmdpi.com For a novel compound like this compound, a QSAR model could be developed using a dataset of structurally related indole derivatives with known biological activities. nih.govnih.gov

The first step in QSAR model development is the calculation of molecular descriptors for each compound in the dataset. These descriptors can be constitutional, topological, geometric, or quantum chemical in nature, and they encode various aspects of the molecular structure. For this compound and its analogs, relevant descriptors might include molecular weight, logP (a measure of lipophilicity), molar refractivity, and the electronic properties calculated from quantum chemical methods. niscpr.res.in

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net The predictive power of the QSAR model is then validated using internal and external validation techniques. A robust QSAR model can be used to predict the biological activity of new, untested compounds, thereby prioritizing them for synthesis and experimental evaluation. mdpi.com For this compound, a QSAR model could predict its activity against a specific target, such as a serotonin receptor, based on its calculated descriptors.

Table 4: Example of Descriptors Used in a QSAR Model for Indole Derivatives (Illustrative)

Descriptor Description
LogP Octanol-water partition coefficient (lipophilicity)
TPSA Topological Polar Surface Area
MR Molar Refractivity
HOMO Energy of the Highest Occupied Molecular Orbital
LUMO Energy of the Lowest Unoccupied Molecular Orbital

Note: This table lists common descriptors that could be used in a QSAR study.

In Silico Prediction of Physicochemical and Pharmacokinetic Properties (Focus on methodologies and theoretical predictions)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are crucial for their success as therapeutic agents. srce.hrnih.gov For this compound, various computational models can be employed to predict its physicochemical and pharmacokinetic profile.

Physicochemical properties such as solubility, lipophilicity (logP), and pKa can be predicted using a variety of software tools. These properties are fundamental to a compound's absorption and distribution in the body. For instance, a moderate logP value is generally desirable for good oral bioavailability. nih.gov

Pharmacokinetic properties that can be predicted in silico include human intestinal absorption (HIA), blood-brain barrier (BBB) permeability, plasma protein binding (PPB), and metabolism by cytochrome P450 (CYP) enzymes. mdpi.comnih.gov Models for predicting these properties are often based on large datasets of experimental data and employ machine learning algorithms. For this compound, its structural features suggest it is likely to have good intestinal absorption and may be able to cross the blood-brain barrier. Predictions of its potential interactions with CYP enzymes can help to anticipate possible drug-drug interactions. researchgate.net These in silico ADME predictions provide a valuable early assessment of the compound's drug-likeness and can guide its further development. srce.hr

Table 5: Predicted Physicochemical and Pharmacokinetic Properties of this compound (Illustrative Data)

Property Predicted Value Method
LogP 2.5 Consensus LogP
Aqueous Solubility (logS) -3.2 SwissADME
Human Intestinal Absorption High BOILED-Egg model
Blood-Brain Barrier Permeability Yes pkCSM
CYP2D6 Inhibition Inhibitor In silico models
Drug-Likeness (Lipinski's Rule) 0 violations SwissADME

Note: The data in this table is hypothetical and illustrates the types of predictions made by in silico tools.

Biological Activity Profiling: Mechanistic and in Vitro / Ex Vivo Investigations

Identification and Characterization of Molecular Targets (e.g., receptors, enzymes, transporters)

No specific molecular targets for 1-(1H-indol-5-yl)-2-methoxyethan-1-amine have been identified in the reviewed scientific literature.

Elucidation of Signaling Pathway Modulation and Cellular Mechanisms of Action

There is no available data concerning the modulation of signaling pathways or the cellular mechanisms of action for this compound.

Functional Assays in Isolated Cell Lines and Tissue Preparations (e.g., reporter gene assays, cellular binding, enzyme inhibition)

No functional assay data for this compound in isolated cell lines or tissue preparations has been reported.

Structure-Activity Relationship (SAR) Studies in Defined Biological Systems (non-human, in vitro context)

No structure-activity relationship studies for this compound have been published.

Investigations into Metabolic Stability and Biotransformation Pathways (in vitro / ex vivo, non-human models)

There is no information available regarding the metabolic stability or biotransformation of this compound in in vitro or ex vivo non-human models.

Potential Applications in Chemical Biology and Medicinal Chemistry Research

Development as a Specific Chemical Probe for Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems. The development of such probes requires a compound to have high affinity and selectivity for a specific biological target. While direct research on 1-(1H-indol-5-yl)-2-methoxyethan-1-amine as a chemical probe is not extensively documented, its structural motifs are present in molecules designed for such purposes. For instance, indole-based structures are often utilized in the design of probes for various enzymes and receptors. The primary amine group on this compound offers a convenient point for the attachment of reporter tags, such as fluorophores or biotin (B1667282), which are essential for visualizing and isolating the biological targets of the probe.

Utility in Target Deconvolution and Pathway Analysis Methodologies

Target deconvolution is the process of identifying the specific molecular target(s) of a bioactive compound. The structural features of this compound make it a candidate for use in methodologies like affinity-based protein profiling. By immobilizing the compound on a solid support, it could be used to capture its binding partners from cell lysates, thereby identifying its biological targets. Understanding these targets is a critical step in elucidating the mechanism of action of a compound and its effects on cellular pathways.

Contribution to the Design and Synthesis of Novel Pharmacological Scaffolds

The indole (B1671886) ring system is a versatile scaffold for the synthesis of new pharmacological agents. mdpi.commdpi.comnih.govrsc.org this compound can serve as a valuable starting material or intermediate in the synthesis of more complex molecules. mdpi.com The primary amine and the indole nitrogen can be readily modified to generate a library of derivatives. These derivatives can then be screened for a wide range of biological activities. For example, indole-containing compounds have been investigated as tubulin polymerization inhibitors and agonists for receptors like TRPV1. mdpi.comrsc.org The specific substitution pattern of this compound could lead to novel compounds with unique pharmacological profiles.

Table 1: Examples of Bioactive Scaffolds Incorporating the Indole Moiety

Compound ClassBiological Target/Activity
Indole-2-carboxamidesTRPV1 Agonists mdpi.com
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamidesTubulin Polymerization Inhibitors rsc.org
2-((1-Phenyl-1H-imidazol-5-yl)methyl)-1H-indolesIndoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors nih.gov
(2-(1H-Indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone AnaloguesTubulin Inhibitors (Colchicine Binding Site) nih.gov

Role as a Tool in Preclinical Research Models (non-human, non-clinical)

In preclinical research, tool compounds are used to validate the role of a specific target in a disease model. While there are no specific reports on the use of this compound in preclinical models, related indole-containing molecules have been evaluated in such settings. For example, derivatives of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f] mdpi.comnih.govnih.govtriazin-6-yloxy)propan-2-ol have demonstrated in vivo activity in human tumor xenograft models. nih.gov Similarly, dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2) have been investigated in preclinical studies involving mice with IDO1-expressing tumors. nih.gov These examples highlight the potential for indole-based compounds like this compound to be developed into tools for in vivo studies, following thorough characterization of their biological activity and selectivity.

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Pathways and Advanced Derivatization

A primary challenge and opportunity lies in the development of efficient and versatile synthetic routes to 1-(1H-indol-5-yl)-2-methoxyethan-1-amine and its derivatives. While classical indole (B1671886) syntheses are well-established, modern organic chemistry seeks more sustainable, efficient, and modular methods. organic-chemistry.org Future efforts will likely focus on metal-catalyzed cross-coupling reactions and C-H functionalization, which allow for the direct and selective introduction of various functional groups onto the indole core. nih.govnih.gov Such methods would facilitate the creation of a library of derivatives, which is essential for structure-activity relationship (SAR) studies. nih.gov

Advanced derivatization strategies could explore modifications at several key positions:

The Indole Nitrogen (N-1): Alkylation or arylation at this position can significantly alter the compound's electronic properties and steric profile, influencing receptor binding and metabolic stability. organic-chemistry.org

The Ethylamine (B1201723) Side Chain: Modifications to the methoxy (B1213986) group or the amine could modulate polarity, hydrogen bonding capacity, and bioavailability.

The Indole Ring: Introducing substituents at other positions on the benzene (B151609) or pyrrole (B145914) portion of the indole ring can fine-tune the molecule's interaction with biological targets. nih.gov

The exploration of green chemistry principles, such as using water as a solvent or employing catalyst-free conditions, will also be a crucial aspect of developing sustainable synthetic methodologies for these compounds. openmedicinalchemistryjournal.com

Table 1: Modern Synthetic Approaches for Indole Functionalization

Synthetic Strategy Description Potential Application for Derivatization
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira) Forms carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents onto a pre-functionalized indole ring. nih.gov Introduction of aryl, vinyl, or alkynyl groups at various positions of the indole scaffold to explore new binding interactions.
C-H Activation/Functionalization Directly converts C-H bonds into C-C or C-X bonds, avoiding the need for pre-functionalized starting materials and improving atom economy. nih.gov Direct, late-stage modification of the indole core to rapidly generate diverse analogues for SAR screening.
Carbonylative Cyclization Utilizes carbon monoxide to construct carbonyl-containing indole derivatives from simple precursors. nih.gov Synthesis of ketone or amide derivatives to serve as intermediates or as final compounds with altered electronic properties.

| Electrochemical Synthesis | Employs electricity to drive chemical reactions, often under mild conditions and without the need for chemical oxidants or reductants. rsc.org | A green and controllable method for synthesizing functionalized indolines and indoles. rsc.org |

Integration of Multi-Omics Data with Compound-Specific Research

Understanding the biological impact of a novel compound requires a systems-level approach. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to elucidate the mechanism of action of this compound and its derivatives. nih.gov By treating a biological system (e.g., a cell line or model organism) with the compound and subsequently analyzing these different molecular layers, researchers can build a comprehensive picture of the resulting cellular response. nih.govmdpi.com

This integrated approach can help to:

Identify Biological Targets: Correlating changes across different omics layers can help pinpoint the specific proteins or pathways that the compound interacts with. nih.gov

Uncover Mechanisms of Action: Multi-omics data can reveal the downstream consequences of target engagement, from changes in gene expression to alterations in metabolic pathways. nih.gov

Discover Biomarkers: Identifying molecular signatures associated with the compound's activity can lead to the development of biomarkers for predicting response or monitoring efficacy in future therapeutic applications. researchgate.net

A significant challenge in this area is the complexity of the datasets generated and the need for sophisticated bioinformatics tools and statistical methods to integrate and interpret them effectively. researchgate.net

Refinement of Computational Models for Enhanced Predictive Power

Computational modeling is an indispensable tool in modern drug discovery and chemical biology. youtube.com For a compound like this compound, where experimental data is scarce, in silico methods provide a crucial starting point for predicting its properties and potential biological activities. Future research will focus on refining these models for greater predictive accuracy. nih.gov

Key areas for development include:

Molecular Docking and Dynamics: These methods simulate the interaction of a small molecule with a protein target at the atomic level. nih.gov Improving the scoring functions and force fields used in these simulations is essential for more accurately predicting binding affinities and modes. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structure with biological activity. acs.org The development of more robust QSAR models, trained on larger and more diverse datasets of indoleamines, will enhance their ability to predict the activity of new derivatives. nih.gov

Machine Learning and Artificial Intelligence (AI): AI-driven models, particularly deep learning, are increasingly being used to predict a wide range of properties, from bioactivity to toxicity. mdpi.com These models can learn complex patterns from large datasets that may not be apparent through traditional methods. youtube.com

A persistent challenge is the availability of high-quality, curated data to train and validate these computational models. nih.gov As more experimental data on indoleamines becomes available, the predictive power of these models is expected to improve significantly.

Strategic Development for Advanced Chemical Biology Tools

Beyond any direct therapeutic potential, this compound and its derivatives can be strategically developed into chemical biology tools to probe biological systems. mdpi.com Such tools are designed to interact with specific biological targets in a controlled way, allowing researchers to study their function.

Potential applications include:

Chemical Probes: By attaching a reporter tag (e.g., a fluorescent group or a biotin (B1667282) molecule) to the core structure, derivatives can be created that allow for the visualization and isolation of their cellular targets.

Targeted Protein Degraders: The indoleamine scaffold could be incorporated into Proteolysis Targeting Chimeras (PROTACs). These molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. This approach has emerged as a powerful strategy for modulating protein levels in cells. nih.gov

Pharmacological Modulators: Derivatives with high potency and selectivity for a specific receptor or enzyme can serve as valuable pharmacological tools to study the role of that target in health and disease. nih.gov

The development of these tools requires a deep understanding of SAR and a careful design process to ensure that the addition of linkers or tags does not abolish the desired biological activity. mdpi.com

Table 2: Potential Chemical Biology Applications

Tool Type Design Strategy Research Application
Fluorescent Probe Covalent attachment of a fluorophore to a position on the molecule that does not interfere with target binding. Visualize the subcellular localization of the compound's target protein(s) using microscopy.
Affinity-Based Probe Incorporation of a reactive group for covalent labeling or a biotin tag for pulldown experiments. Identify and isolate binding partners from complex biological samples (e.g., cell lysates).
PROTAC Linking the indoleamine scaffold to a known E3 ligase binder via an appropriate chemical linker. Induce the targeted degradation of a specific protein to study the functional consequences of its loss. nih.gov

| Selective Inhibitor/Agonist | Systematic chemical modification and biological screening to optimize potency and selectivity for a single target. | Modulate the activity of a specific enzyme or receptor to dissect its role in cellular signaling pathways. |

Q & A

Basic Research Questions

Q. What synthetic routes are available for 1-(1H-indol-5-yl)-2-methoxyethan-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination of 5-indolecarbaldehyde with 2-methoxyethylamine, using sodium cyanoborohydride in methanol under acidic conditions (pH ~5). Optimization involves varying solvent polarity (e.g., THF vs. methanol), temperature (25–60°C), and catalyst loading (1–5 mol%) to improve yield. Purity is confirmed via HPLC with UV detection at 280 nm . For indole derivatives, coupling reactions (e.g., Buchwald-Hartwig) may also be explored for regioselective functionalization.

Q. How can spectroscopic techniques (NMR, MS) be employed to characterize this compound?

  • Methodological Answer :

  • 1H/13C NMR : The indole proton (N–H) appears as a broad singlet at δ 10.2–11.0 ppm. Methoxy protons resonate as a singlet at δ 3.2–3.4 ppm, while the ethanamine backbone shows splitting patterns between δ 2.8–3.0 ppm (CH2) and δ 1.8–2.0 ppm (CH).
  • Mass Spectrometry : ESI-MS in positive ion mode typically displays [M+H]+ peaks. Fragmentation patterns (e.g., loss of methoxy group or indole ring cleavage) aid structural confirmation .
  • Purity : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient (70:30 to 95:5) for quantification .

Q. What in vitro assays are suitable for initial screening of its biological activity?

  • Methodological Answer :

  • MAO-B Inhibition : Use recombinant human MAO-B with kynuramine as a substrate. Measure fluorescence (λex = 310 nm, λem = 400 nm) to quantify inhibition potency (IC50) .
  • 5-HT Receptor Binding : Radioligand displacement assays (e.g., [3H]-LSD for 5-HT2A) in HEK293 cells expressing recombinant receptors. Include serotonin as a positive control .
  • Cytotoxicity Screening : MTT assays in SH-SY5Y or PC12 cell lines to assess neuroprotective potential .

Advanced Research Questions

Q. How can researchers investigate the compound’s selectivity for MAO-B versus MAO-A, and what experimental controls are critical?

  • Methodological Answer :

  • Isoform-Specific Assays : Parallel testing with MAO-A (tyramine substrate) and MAO-B (benzylamine substrate). Use clorgyline (MAO-A inhibitor) and selegiline (MAO-B inhibitor) as controls.
  • Kinetic Analysis : Determine Ki values via Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition .
  • Tissue Homogenates : Validate selectivity in rat brain homogenates, where MAO-B is predominantly glial.

Q. How can contradictory binding affinity data across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent buffer pH (7.4), temperature (37°C), and membrane preparation methods. Variations in receptor density (e.g., overexpression in transfected cells) may skew results .
  • Meta-Analysis : Pool data from multiple labs using Bayesian statistics to account for inter-study variability.
  • Structural Probes : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses in 5-HT2A vs. off-target receptors .

Q. What strategies can improve blood-brain barrier (BBB) penetration for CNS-targeted applications?

  • Methodological Answer :

  • Lipophilicity Optimization : Adjust logP to 2–3 via substituent modifications (e.g., fluorination of the methoxy group).
  • Prodrug Design : Introduce esterase-cleavable groups (e.g., pivaloyloxymethyl) to enhance passive diffusion, followed by enzymatic activation in the brain .
  • In Silico Modeling : Use BBB permeability predictors (e.g., SwissADME) to prioritize analogs with favorable P-gp efflux ratios .

Data Contradiction and Mechanistic Analysis

Q. How to interpret conflicting results in neuroprotection assays using different cell lines?

  • Methodological Answer :

  • Cell Line Validation : Compare SH-SY5Y (dopaminergic) vs. PC12 (adrenergic) responses to oxidative stress inducers (e.g., rotenone).
  • Pathway Analysis : Use RNA-seq to identify differential expression of antioxidant genes (e.g., Nrf2, SOD1) across models .
  • Dose-Response Curves : Ensure compound solubility (e.g., DMSO ≤0.1%) to avoid artifactual toxicity at high concentrations.

Q. What computational tools are recommended for SAR studies of indole-based analogs?

  • Methodological Answer :

  • QSAR Modeling : Use MOE or Schrodinger to correlate substituent electronic parameters (Hammett σ) with MAO-B inhibitory activity .
  • Molecular Dynamics : Simulate ligand-receptor stability (e.g., 100 ns trajectories) for MAO-B complexes to identify critical binding residues (e.g., Tyr435, Cys172) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.